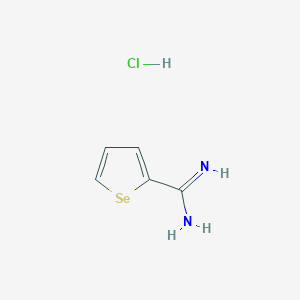
Selenophene-2-carboximidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophene-2-carboximidamidehydrochloride: is a compound belonging to the class of selenophenes, which are selenium-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Selenophene-2-carboximidamidehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of selenophene derivatives with carboximidamide precursors in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Selenophene-2-carboximidamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced selenophene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the selenophene ring are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenophene oxides, while reduction can produce various reduced selenophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Selenophene-2-carboximidamidehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new organic compounds and materials.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, antibacterial, and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and bacterial infections are involved.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of catalysts and other functional materials.
Mecanismo De Acción
The mechanism of action of Selenophene-2-carboximidamidehydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of reactive oxygen species, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Selenophene: The parent compound of Selenophene-2-carboximidamidehydrochloride, known for its basic structure and properties.
Selenophene-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.
Selenophene-2-carboxamide: Another derivative with an amide group, studied for its biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H7ClN2Se |
|---|---|
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
selenophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2Se.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H |
Clave InChI |
FFCKYJYOQJEZKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


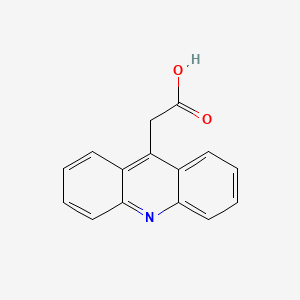
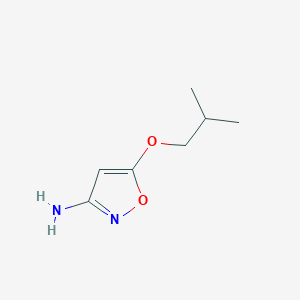

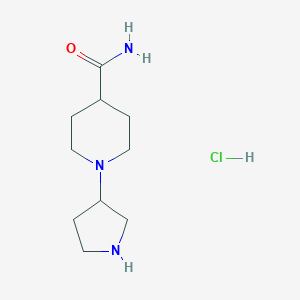
![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
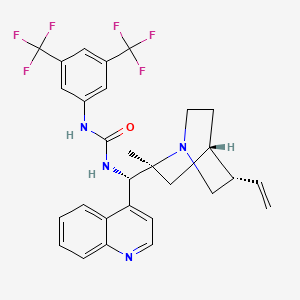

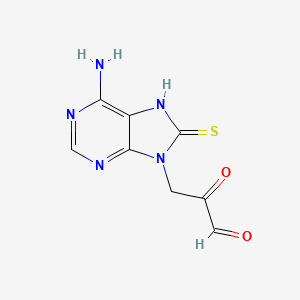
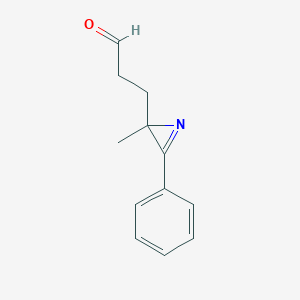

![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)



